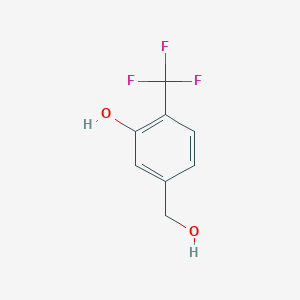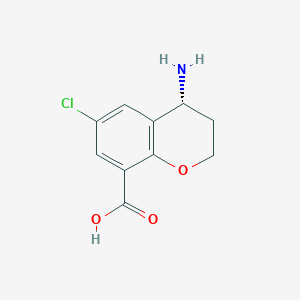
(R)-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is a chemical compound that belongs to the chromane family. Chromanes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an amino group, a chlorine atom, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the chromane ring. The introduction of the amino and chlorine groups can be achieved through selective halogenation and amination reactions. The final step often involves the conversion of the carboxylic acid to its hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process. Purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicinal chemistry, ®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of ®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxylic acid group can also interact with metal ions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-6-chlorochromane-8-carboxylic acid: Lacks the hydrochloride salt form, which may affect its solubility and stability.
4-amino-6-chlorochromane-8-carboxamide: Contains an amide group instead of a carboxylic acid, altering its reactivity and biological activity.
4-amino-6-chlorochromane-8-methyl ester: Features a methyl ester group, which can influence its lipophilicity and pharmacokinetics.
Uniqueness
®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is unique due to its combination of functional groups and its hydrochloride salt form. This combination enhances its solubility, stability, and versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
(4R)-4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-5-3-6-8(12)1-2-15-9(6)7(4-5)10(13)14/h3-4,8H,1-2,12H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
MUIYONBMPBAYMS-MRVPVSSYSA-N |
Isomerische SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2C(=O)O)Cl |
Kanonische SMILES |
C1COC2=C(C1N)C=C(C=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


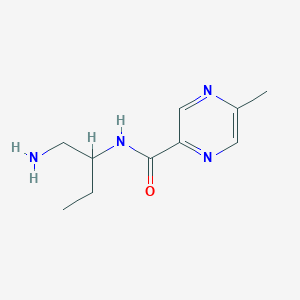

![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
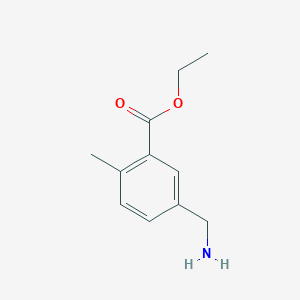
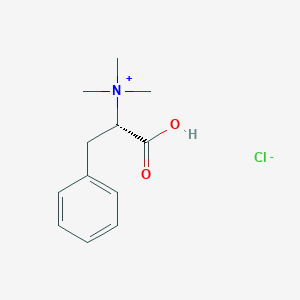
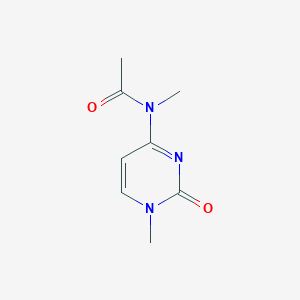
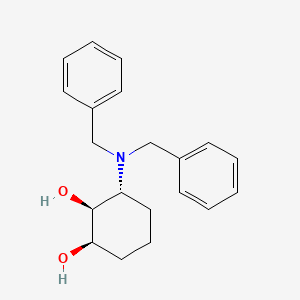
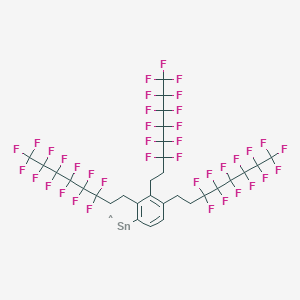
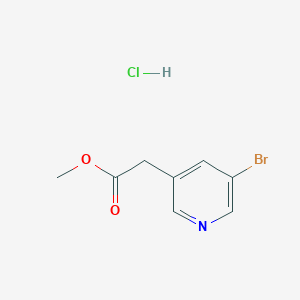


![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)

